(S)-4-(Pyrrolidin-2-yl)-2-(trifluoromethyl)phenol
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Overview
Description
(S)-4-(Pyrrolidin-2-yl)-2-(trifluoromethyl)phenol is a chiral compound that features a pyrrolidine ring attached to a phenol group with a trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Pyrrolidin-2-yl)-2-(trifluoromethyl)phenol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Coupling with Phenol: The final step involves coupling the pyrrolidine derivative with a phenol group using coupling agents like EDCI or DCC in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Pyrrolidin-2-yl)-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form corresponding alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Substituted derivatives with nucleophiles.
Scientific Research Applications
(S)-4-(Pyrrolidin-2-yl)-2-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-4-(Pyrrolidin-2-yl)-2-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
®-4-(Pyrrolidin-2-yl)-2-(trifluoromethyl)phenol: The enantiomer of the compound with similar structural properties but different biological activity.
4-(Pyrrolidin-2-yl)phenol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)phenol: Lacks the pyrrolidine ring, affecting its reactivity and applications.
Uniqueness
(S)-4-(Pyrrolidin-2-yl)-2-(trifluoromethyl)phenol is unique due to the presence of both the pyrrolidine ring and the trifluoromethyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12F3NO |
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Molecular Weight |
231.21 g/mol |
IUPAC Name |
4-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)8-6-7(3-4-10(8)16)9-2-1-5-15-9/h3-4,6,9,15-16H,1-2,5H2/t9-/m0/s1 |
InChI Key |
QTYMVTFNEGBKAU-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=C(C=C2)O)C(F)(F)F |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)O)C(F)(F)F |
Origin of Product |
United States |
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